Dinoseb-trolamine

Descripción general

Descripción

Dinoseb-trolamine is a synthetic compound derived from dinoseb, a dinitrophenol herbicide. It was primarily used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits. The compound is known for its selective, non-systemic, and contact action properties. due to its potential adverse effects on human health and the environment, its use has been restricted or banned in many countries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dinoseb-trolamine is synthesized by reacting dinoseb with triethanolamine. The reaction typically involves the following steps:

Dinoseb Synthesis: Dinoseb is synthesized by nitration of 2-sec-butylphenol with a mixture of nitric and sulfuric acids.

This compound Formation: Dinoseb is then reacted with triethanolamine under controlled conditions to form this compound. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: High-purity dinoseb and triethanolamine are prepared.

Reaction: The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified through crystallization or distillation to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: Dinoseb-trolamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of this compound leads to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with various functional groups replacing the nitro groups.

Aplicaciones Científicas De Investigación

Chemical Composition and Mechanism of Action

Dinoseb-trolamine consists of two active components: dinoseb and trolamine. Trolamine functions as a surfactant or alkalizing agent, which aids in the emulsification and solubilization of compounds. The mechanism of action involves the inhibition of respiratory electron transport and uncoupling oxidative phosphorylation, leading to cell membrane disruption. This mechanism primarily affects cellular respiration and metabolic pathways in various organisms.

Applications in Scientific Research

This compound has been explored across multiple scientific domains:

Chemistry

- Reagent in Organic Synthesis : It serves as a model compound for studying reaction mechanisms.

- Synthetic Routes : this compound is synthesized through a reaction between dinoseb and triethanolamine, typically in an organic solvent under controlled conditions.

Biology

- Cellular Respiration Studies : Research has focused on its effects on cellular respiration and metabolic pathways. It disrupts normal cellular functions by affecting the respiratory electron transport chain.

- Toxicological Assessments : Studies have shown significant toxicity levels impacting various biological systems.

Medicine

- Therapeutic Agent Development : Although its toxicity limits direct applications, there is ongoing research into potential therapeutic uses derived from its biochemical properties.

Industry

- Herbicide Formulation : Historically used in herbicide formulations, this compound's application has diminished due to environmental concerns surrounding its safety.

Environmental and Health Considerations

The environmental fate of this compound indicates high potential for leaching into groundwater, raising concerns about its ecological impact. Its toxicity profile reveals significant risks to human health, including developmental and reproductive effects. Regulatory bodies have classified it as highly toxic, leading to restrictions on its use.

Case Studies and Research Findings

Several case studies highlight the implications of this compound in various contexts:

| Study | Focus Area | Findings |

|---|---|---|

| Badawi et al. (2000) | Hepatotoxicity | Investigated the effects of 2,4-D herbicides on liver function; highlighted oxidative stress markers linked to herbicide exposure. |

| Ozaki et al. (2001) | Long-term Exposure | Examined chronic exposure effects on rodent models; noted increased liver weight and metabolic disruption. |

| Aydin et al. (2006) | Toxicity Assessment | Found no significant hepatic damage but elevated levels of herbicides in liver tissue compared to controls. |

Mecanismo De Acción

Dinoseb-trolamine exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation. This leads to membrane disruption and energy depletion in cells. The compound targets the mitochondrial electron transport chain, specifically inhibiting the transfer of electrons, which disrupts ATP synthesis and leads to cell death .

Comparación Con Compuestos Similares

Dinoseb: The parent compound, also a dinitrophenol herbicide.

2,4-Dinitrophenol: Another dinitrophenol compound with similar herbicidal properties.

Bromoxynil: A nitrile herbicide with similar applications but different chemical structure.

Uniqueness: Dinoseb-trolamine is unique due to its combination of dinoseb and triethanolamine, which enhances its solubility and efficacy as a herbicide. its toxicity and environmental impact have led to its restricted use compared to other similar compounds .

Actividad Biológica

Dinoseb-trolamine, a compound derived from dinoseb, is primarily recognized for its applications in agriculture as a herbicide and fungicide. It combines the properties of dinoseb, a dinitrophenol derivative, with trolamine, enhancing its efficacy across various formulations. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and implications for health and the environment.

This compound exhibits significant biological activity through multiple mechanisms:

- Uncoupling Oxidative Phosphorylation : The compound disrupts adenosine triphosphate (ATP) synthesis by facilitating proton transport across mitochondrial membranes. This uncoupling leads to decreased energy production in cells, resulting in cell death.

- Inhibition of Photosynthesis : In plants, this compound inhibits Photosystem II (PSII), a critical component of the photosynthetic process. This inhibition disrupts electron flow within chloroplasts, preventing glucose formation from carbon dioxide.

- Immunosuppressive Effects : Research indicates that this compound can suppress cellular immune responses and may induce unscheduled DNA synthesis under certain conditions, raising concerns about its potential toxicity.

Applications

This compound has diverse applications across several fields:

- Agriculture : Used as a herbicide for post-emergence weed control in various crops including cereals and vegetables. Its effectiveness stems from its ability to selectively target certain pests while minimizing damage to crops .

- Pharmacology and Cosmetology : Trolamine, part of the compound's structure, is utilized as an alkalizing agent and surfactant in cosmetic formulations. It may also act as an antioxidant against the auto-oxidation of fats.

- Environmental Impact : The compound's extensive biocidal activity allows it to control not only weeds but also pests such as mites and fungi. However, its high toxicity necessitates careful management to prevent adverse ecological effects .

Case Studies

Several studies have examined the biological effects of this compound:

- Radiation Oncology Study : A clinical study compared the initial use of trolamine at the start of radiotherapy versus starting it in the second week. Results showed that 5 out of 20 patients who began treatment early experienced grade 2 toxicity, while none had grade 3 radiodermatitis.

- Herbicidal Efficacy : Research demonstrated that this compound applied at rates of 10.5 lb/IA four times per year did not lead to soil buildup and effectively controlled various pests without significantly affecting soil nitrifying bacteria .

Toxicity and Safety Concerns

This compound is classified as highly toxic:

- Acute Toxicity : Studies indicate potential risks including male sterility and immune system damage in laboratory animals exposed to dinoseb-based compounds .

- Environmental Risks : The compound poses risks to non-target organisms, necessitating stringent regulations on its use to mitigate ecological harm .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dinoseb | Dinitrophenol derivative | Strong herbicidal activity but banned due to toxicity |

| Trolamine | Triethanolamine | Used as a stabilizer and emulsifier |

| 2,4-Dichlorophenoxyacetic Acid | Herbicide (auxin-type) | Selectively targets broadleaf weeds |

| Glyphosate | Amino acid derivative | Non-selective herbicide; inhibits amino acid synthesis |

Propiedades

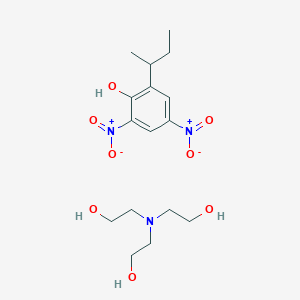

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKPPLCJMDGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-85-7 (Parent) | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034989 | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6420-47-9 | |

| Record name | Dinoseb-trolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB-TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.